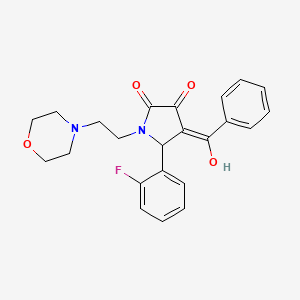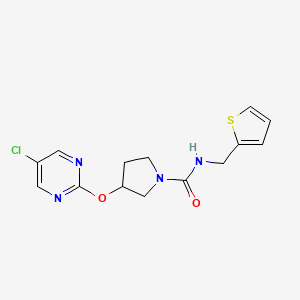
3-((3-chloro-4-fluorophenyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-((3-chloro-4-fluorophenyl)amino)-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one" is a heterocyclic molecule that features a 1,2,4-triazine core substituted with various functional groups. These include a 3-chloro-4-fluorophenyl group and a 4-methoxybenzyl moiety. The presence of both electron-withdrawing and electron-donating substituents on the aromatic rings suggests that this compound could exhibit interesting electronic and structural properties, potentially making it a candidate for various biological activities or material science applications.
Synthesis Analysis
The synthesis of related triazine derivatives has been reported in the literature. For instance, a starting compound with a similar triazine core was used to synthesize a series of heterocyclic compounds, which were then further modified to produce various derivatives with potential biological activities . Another study reported the synthesis of fluorine and phosphorus-substituted triazine derivatives, indicating that the triazine core is amenable to various functional group substitutions, which can be achieved through reactions like the Wittig reaction . These studies suggest that the synthesis of the compound would likely involve multi-step organic synthesis, starting from simple precursors and employing various reactions to introduce the desired substituents onto the triazine ring.
Molecular Structure Analysis
The molecular structure of triazine derivatives has been studied using X-ray diffraction techniques and density functional theory (DFT) calculations . These studies have revealed that the triazine ring can adopt dihedral angles with respect to the attached phenyl rings, which can influence the overall molecular conformation and potentially the compound's reactivity and interaction with biological targets. The presence of hydrogen bonding and other non-covalent interactions, such as C-H...N hydrogen bonds and C-H...π interactions, can further stabilize the molecular structure and affect its properties .
Chemical Reactions Analysis
Triazine derivatives can undergo various chemical reactions, including cyclization, aminomethylation, and reactions with alkylating or oxidizing agents . These reactions can lead to the formation of a diverse array of products, including thiosemicarbazides, oxadiazole-thiones, and triazole-thiones, among others . The reactivity of the triazine core can be exploited to synthesize a wide range of compounds with different substituents, which can be tailored for specific applications or biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazine derivatives are influenced by their molecular structure and the nature of their substituents. For example, the electron-withdrawing or electron-donating characteristics of the substituents can affect the compound's acidity, basicity, and overall electronic properties. The intermolecular interactions, such as hydrogen bonding, can impact the compound's solubility, melting point, and crystalline structure . Additionally, the lipophilicity of the substituents can influence the compound's biological activity, as seen in the inhibition of lipase and α-glucosidase enzymes . The triazine derivatives' potential as molluscicidal agents against snails responsible for Bilharziasis diseases also highlights the importance of their chemical properties in biological contexts .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Antimicrobial Agents: Synthesis of fluorine-containing thiadiazolotriazinones, including derivatives similar to the mentioned compound, has been investigated for their potential as antibacterial agents. These compounds show promising activity at low concentrations (Holla, B. S., Bhat, K., & Shetty, N. S., 2003).
- Anticancer Evaluation: Derivatives of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one have been synthesized and screened for their anticancer activity against a variety of cancer cell lines, showing clinical promise for cancer chemotherapy (Bekircan, O., Kucuk, M., Kahveci, B., & Bektaş, H., 2008).
- Anti-inflammatory Activity: Fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives have been generated, displaying potential for inhibitory effects on inflammatory markers, suggesting their use in developing anti-inflammatory drugs (Sun, Y., Gao, Z.-F., Wang, C., & Hou, G., 2019).
Molecular and Electronic Analysis
- Structural and Electronic Properties: The compound and its derivatives have been subject to experimental and theoretical analysis to understand their molecular, electronic, nonlinear optical, and spectroscopic properties. This research aids in the development of materials for photonic applications, organic light-emitting diodes, and dye-sensitized solar cells (Beytur, M., & Avinca, I., 2021).
Eigenschaften
IUPAC Name |
3-(3-chloro-4-fluoroanilino)-6-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4O2/c1-25-12-5-2-10(3-6-12)8-15-16(24)21-17(23-22-15)20-11-4-7-14(19)13(18)9-11/h2-7,9H,8H2,1H3,(H2,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRRUZNRLVIYQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

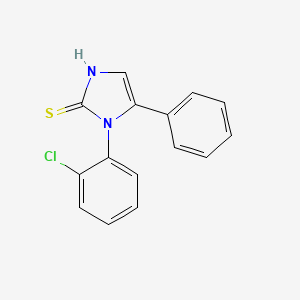
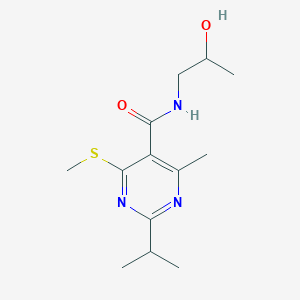
![2-[3-(4-fluorophenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3014372.png)



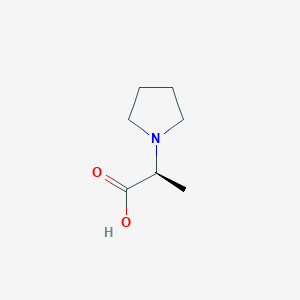
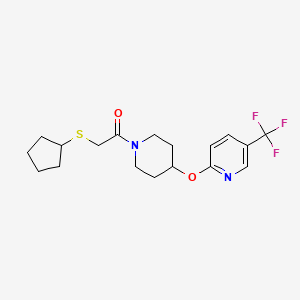
![4-((4-Bromophenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B3014383.png)
![2-acetamido-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B3014386.png)
